Butyl ammonium iodide
Overview
Description
Butyl ammonium iodide, also known as 1-Butanaminium iodide, is an organic compound with the molecular formula C4H12IN. It is a salt formed by the combination of butylamine and hydroiodic acid. This compound is commonly used in the field of organic-inorganic hybrid perovskite materials, particularly in the development of perovskite solar cells and light-emitting diodes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl ammonium iodide can be synthesized through a straightforward reaction between butylamine and hydroiodic acid. The reaction is typically carried out in an aqueous medium, where butylamine is added to a solution of hydroiodic acid. The resulting mixture is then stirred and heated to facilitate the formation of the salt. The reaction can be represented as follows:
C4H9NH2+HI→C4H9NH3I
After the reaction is complete, the product is isolated by evaporation of the solvent, followed by recrystallization from an appropriate solvent such as ethanol or acetone to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process includes the use of large reactors where butylamine and hydroiodic acid are combined under controlled conditions. The reaction mixture is then subjected to distillation to remove excess reactants and solvents. The crude product is further purified through crystallization techniques to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Butyl ammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form butyl ammonium nitrate or reduction to form butylamine.
Complex Formation: It can form complexes with metal ions, which are useful in various catalytic processes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar solvents such as acetone or ethanol.
Oxidation: Reagents such as nitric acid or hydrogen peroxide are used under controlled temperature conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various butyl-substituted ammonium salts.
Oxidation: Products include butyl ammonium nitrate.
Reduction: Products include butylamine.
Scientific Research Applications
Butyl ammonium iodide has several scientific research applications:
Perovskite Solar Cells: It is used as an additive to improve the efficiency and stability of perovskite solar cells by acting as a passivation layer.
Light-Emitting Diodes: It serves as an organic ligand in the formation of organic-inorganic perovskites for light-emitting diodes.
Catalysis: It is used as a phase transfer catalyst in various organic synthesis reactions, enhancing reaction conditions and yields.
Material Science: It is employed in the fabrication of perovskite-based optoelectronic devices, including photodetectors and sensors.
Mechanism of Action
The mechanism by which butyl ammonium iodide exerts its effects in perovskite solar cells involves the passivation of surface defects and the enhancement of crystal quality. The butyl ammonium cation acts as a spacer, reducing non-radiative recombination and improving charge carrier mobility. This leads to increased efficiency and stability of the perovskite material.
Comparison with Similar Compounds
Similar Compounds
Tetra-n-butylammonium iodide: A quaternary ammonium salt used in phase transfer catalysis and organic synthesis.
Butylamine hydrochloride: Another butylamine derivative used in organic synthesis.
Uniqueness
Butyl ammonium iodide is unique due to its specific application in perovskite solar cells and light-emitting diodes. Its ability to improve the efficiency and stability of these devices sets it apart from other similar compounds. Additionally, its role as a phase transfer catalyst in organic synthesis further highlights its versatility.
Properties
IUPAC Name |
butylazanium;iodide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.HI/c1-2-3-4-5;/h2-5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALQKRVFTWDYDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[NH3+].[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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